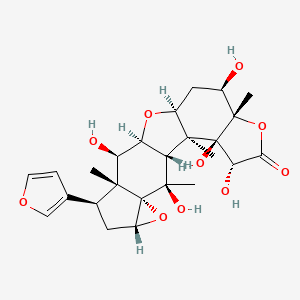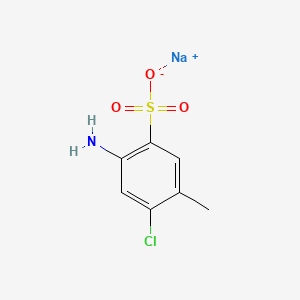
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate: is an organic compound with the molecular formula C7H7ClNNaO3S . It is a sodium salt derivative of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology and Medicine: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and detergents .
Mecanismo De Acción
The mechanism of action of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
Comparación Con Compuestos Similares
- Sodium 2-amino-4-chlorobenzenesulfonate
- Sodium 2-amino-5-chloro-4-methylbenzenesulfonate
- Sodium 2-amino-4-methylbenzenesulfonate
Comparison: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
6627-59-4 |
|---|---|
Fórmula molecular |
C7H8ClNNaO3S |
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
sodium;2-amino-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12); |
Clave InChI |
OSSZFTJQTIEJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O.[Na] |
| 6627-59-4 | |
Pictogramas |
Irritant |
Sinónimos |
P462 pigment 462 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



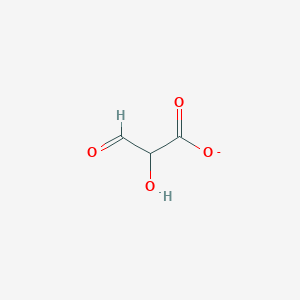
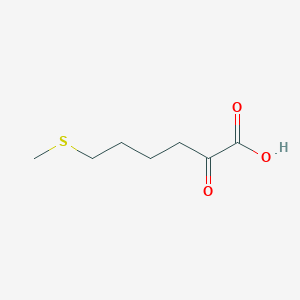

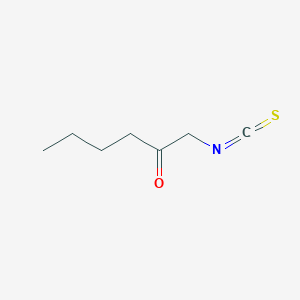

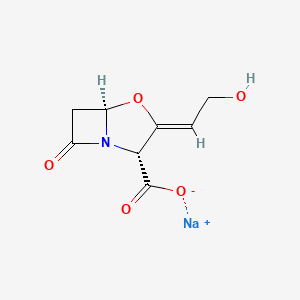
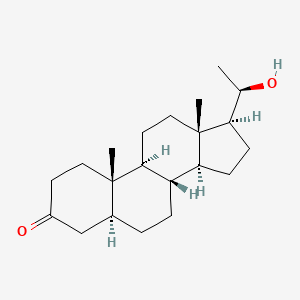
![N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1262127.png)

![methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)

![(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1262132.png)
